4-[2-(9H-Fluoren-9-ylmethoxycarbonylamino)ethoxy]-3-methoxybenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[2-(9H-Fluoren-9-ylmethoxycarbonylamino)ethoxy]-3-methoxybenzoic acid: is a complex organic compound characterized by its intricate molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the protection of the amino group, followed by the introduction of the fluoren-9-ylmethoxycarbonyl group. The reaction conditions often require the use of strong bases and coupling reagents to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques to ensure high yield and purity. The process is optimized to minimize waste and maximize efficiency, often employing continuous flow chemistry to streamline production.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : Conversion of the methoxy group to a hydroxyl group.
Reduction: : Reduction of the carboxylic acid group to an alcohol.
Substitution: : Replacement of the fluoren-9-ylmethoxycarbonyl group with other functional groups.
Common Reagents and Conditions
Oxidation: : Common reagents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: : Lithium aluminum hydride (LiAlH₄) is often used for reduction reactions.
Substitution: : Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products Formed
Oxidation: : Formation of 4-[2-(9H-Fluoren-9-ylmethoxycarbonylamino)ethoxy]-3-hydroxybenzoic acid.
Reduction: : Formation of 4-[2-(9H-Fluoren-9-ylmethoxycarbonylamino)ethoxy]-3-methoxybenzyl alcohol.
Substitution: : Various substituted derivatives depending on the reagents used.
Scientific Research Applications
This compound has diverse applications in scientific research:
Chemistry: : Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: : Employed in the study of enzyme inhibition and as a probe in biochemical assays.
Medicine: : Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: : Utilized in the development of new materials and in the pharmaceutical industry for drug discovery and development.
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its biological activity. The exact mechanism can vary depending on the specific application and the molecular environment.
Comparison with Similar Compounds
This compound is unique in its structure and functionality compared to similar compounds. Some similar compounds include:
2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-(2-fluorophenyl)acetic acid
2-(9H-Fluoren-9-ylmethoxycarbonylamino)-4-methylsulfonyl-butyric acid
4-(9H-Fluoren-9-ylmethoxycarbonylamino)-1-methyl-1H-pyrrole-2-carboxylic acid
These compounds share the fluoren-9-ylmethoxycarbonylamino group but differ in their other functional groups and overall structure, leading to different properties and applications.
Properties
IUPAC Name |
4-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethoxy]-3-methoxybenzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23NO6/c1-30-23-14-16(24(27)28)10-11-22(23)31-13-12-26-25(29)32-15-21-19-8-4-2-6-17(19)18-7-3-5-9-20(18)21/h2-11,14,21H,12-13,15H2,1H3,(H,26,29)(H,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJOXTLZVJDHHON-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C(=O)O)OCCNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.